N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-7-3-5-9-16(13)21-23-14(2)19(26-21)12-22-20(24)18-11-15-8-4-6-10-17(15)25-18/h3-11H,12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPPJXRRTIWEFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The benzofuran moiety can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents. The final step involves the coupling of the thiazole and benzofuran intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities attributed to its structural components:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the benzofuran moiety further enhances these effects, making it a promising candidate for developing new antimicrobial agents.
- Anticancer Potential : Research indicates that thiazole derivatives can exhibit significant anticancer activity. For instance, compounds similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide have been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation for potential therapeutic use in oncology .
- Anti-inflammatory Effects : The benzofuran structure is associated with anti-inflammatory properties. Compounds with this moiety have been shown to reduce inflammation in preclinical models, suggesting that this compound may also possess similar effects .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Thiazole Ring : The initial step often involves the synthesis of the thiazole ring through condensation reactions involving appropriate precursors.
- Benzofuran Synthesis : Subsequently, the benzofuran moiety is synthesized through cyclization reactions involving phenolic compounds.
- Final Coupling Reaction : The final step involves coupling the thiazole and benzofuran components to form the target compound. This could involve amide bond formation through coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, this compound was tested against strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition with a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating infections .
Case Study 2: Anticancer Activity
A series of tests conducted on cancer cell lines revealed that derivatives similar to this compound exhibited cytotoxic effects at low concentrations. The mechanism was linked to the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Data Table: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiazole and Benzofuran moieties | Antimicrobial, Anticancer, Anti-inflammatory |
| Thiazole Derivative | Thiazole ring | Antimicrobial, Anticancer |
| Benzofuran Derivative | Benzofuran moiety | Antioxidant, Anti-inflammatory |
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran moiety can intercalate into DNA, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities and biological activities.
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-carboxamide are structurally related and have similar applications.
Uniqueness
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of the thiazole and benzofuran rings, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Biological Activity
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a benzofuran moiety , and a carboxamide group , which contribute to its chemical reactivity and biological activity. The thiazole structure is particularly noted for its versatility in organic synthesis and its presence in various bioactive compounds.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antifungal : Shows potential in inhibiting fungal growth.
- Anticancer : Demonstrates cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Exhibits properties that can reduce inflammation.
Summary Table of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole moiety interacts with specific enzymes, leading to inhibition that can disrupt metabolic pathways in pathogens or cancer cells.
- Cell Signaling Modulation : The compound influences signaling pathways, which may alter gene expression related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound). The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM for different strains .
Anticancer Activity
Research involving cancer cell lines demonstrated that the compound induced apoptosis through ROS generation and modulation of apoptosis-related proteins. In vitro assays indicated a reduction in cell viability by over 70% at concentrations above 10 µM .
Q & A
Q. What synthetic strategies are recommended for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzofuran-2-carboxamide, and how can steric hindrance from the o-tolyl group be mitigated?
- Methodological Answer : The synthesis should involve coupling the thiazole and benzofuran moieties via a methylene bridge. Key steps include:
- Thiazole Core Formation : Use cyclization reactions with iodine and triethylamine in acetonitrile to assemble the substituted thiazole ring .
- Coupling Reaction : Employ Cs₂CO₃ as a base in dry acetonitrile to facilitate nucleophilic substitution or SNAr reactions, which tolerate steric bulk from the o-tolyl group .
- Purification : Optimize via flash chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity by TLC and HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to verify substituent positions and coupling patterns. For example, the methylene bridge (CH₂) should show distinct splitting .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Validate empirical formula accuracy (e.g., C, H, N, S content) .
Q. What solvents and conditions are suitable for in vitro solubility testing?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use sonication and heating (≤37°C) to enhance dissolution.
- Critical Micelle Concentration (CMC) : If solubility is poor, consider surfactants like Tween-80 or cyclodextrins .
Advanced Research Questions
Q. What biological targets are plausible based on structural analogs, and how can activity be validated?
- Methodological Answer :
- Target Hypothesis : The compound’s thiazole-benzofuran scaffold resembles PPARδ agonists (e.g., GW501516), suggesting nuclear receptor modulation .
- Validation Assays :
- PPAR Transactivation Assay : Use luciferase reporter constructs in HEK293 cells.
- Gene Expression Profiling : Quantify PPARδ-regulated genes (e.g., PDK4, CPT1A) via qPCR .
Q. How can structure-activity relationship (SAR) studies be designed to optimize activity?
- Methodological Answer :
- Derivative Synthesis : Modify the o-tolyl group (e.g., electron-withdrawing substituents) or benzofuran carboxamide (e.g., methyl/fluoro analogs) .
- Activity Testing : Screen derivatives in target-specific assays (e.g., IC₅₀ for receptor binding) and compare with the parent compound.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with PPARδ .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
- Prodrug Design : Introduce ester or amide prodrug moieties to shield labile groups, enhancing plasma half-life .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent testing concentrations (e.g., 1 nM–100 µM) and replicate counts (n ≥ 3).
- Assay Validation : Cross-verify using orthogonal methods (e.g., Western blot for protein targets alongside functional assays).
- Control Compounds : Include known agonists/antagonists (e.g., GW501516 for PPARδ) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
